molecular formula C8H9N3O4 B1358723 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 459157-33-6

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B1358723
CAS No.: 459157-33-6
M. Wt: 211.17 g/mol
InChI Key: YEWUUHHCMMBICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functionalization to introduce the nitro group . The reaction conditions often require the use of organic solvents such as acetonitrile and catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cycloaddition .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its fused heterocyclic structure also provides a versatile scaffold for drug design and synthesis .

Properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(13)6-7(11(14)15)5-3-1-2-4-10(5)9-6/h1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUUHHCMMBICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C(=N2)C(=O)O)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160955
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459157-33-6
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459157-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-nitropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 3
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 5
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 6
3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.